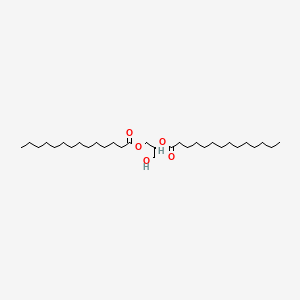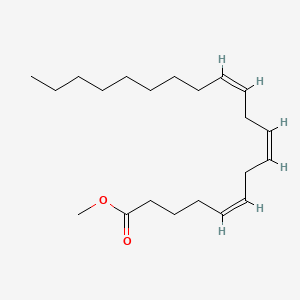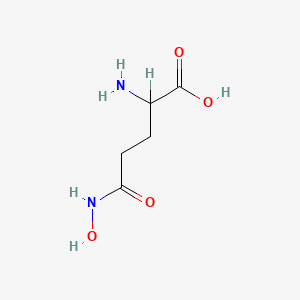![molecular formula C14H24ClN5O B7803797 [9-[(2R,3S)-2-hydroxynonan-3-yl]purin-6-yl]azanium;chloride](/img/structure/B7803797.png)
[9-[(2R,3S)-2-hydroxynonan-3-yl]purin-6-yl]azanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a selective inhibitor of cyclic guanosine monophosphate-stimulated phosphodiesterase (PDE2) and a potent inhibitor of adenosine deaminase . It has significant applications in biochemical research due to its ability to modulate enzyme activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride involves the reaction of adenine derivatives with nonyl alcohol under specific conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product. The process involves multiple steps, including protection and deprotection of functional groups, to ensure the selective formation of the compound.
Industrial Production Methods: Industrial production of erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the final product meets the required specifications for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: Erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the nonyl chain, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of ketones or aldehydes, while substitution reactions can introduce various alkyl or acyl groups to the adenine ring.
Scientific Research Applications
Erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tool to study enzyme kinetics and inhibition mechanisms.
Biology: Employed in cellular assays to investigate the role of cyclic guanosine monophosphate and adenosine deaminase in cellular processes.
Medicine: Potential therapeutic applications in conditions where modulation of cyclic guanosine monophosphate or adenosine deaminase activity is beneficial.
Industry: Utilized in the development of biochemical assays and diagnostic kits.
Mechanism of Action
The compound exerts its effects by selectively inhibiting cyclic guanosine monophosphate-stimulated phosphodiesterase (PDE2) and adenosine deaminase. By binding to these enzymes, erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride prevents the breakdown of cyclic guanosine monophosphate and adenosine, leading to increased levels of these molecules within cells. This modulation of enzyme activity affects various cellular pathways, including those involved in signal transduction and metabolic regulation .
Comparison with Similar Compounds
Aminocaproic acid: Another inhibitor of plasminogen activation, but less potent compared to erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride.
Tranexamic acid: Similar mechanism of action but used primarily as an antifibrinolytic agent.
Uniqueness: Erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride is unique due to its dual inhibitory action on cyclic guanosine monophosphate-stimulated phosphodiesterase and adenosine deaminase. This dual activity makes it a valuable tool in research settings where modulation of both pathways is required.
Properties
IUPAC Name |
[9-[(2R,3S)-2-hydroxynonan-3-yl]purin-6-yl]azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O.ClH/c1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19;/h8-11,20H,3-7H2,1-2H3,(H2,15,16,17);1H/t10-,11+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDXNJRUNJMYOZ-DHXVBOOMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(C)O)N1C=NC2=C(N=CN=C21)[NH3+].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H]([C@@H](C)O)N1C=NC2=C(N=CN=C21)[NH3+].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
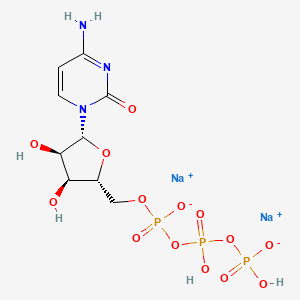



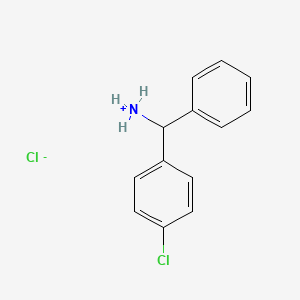
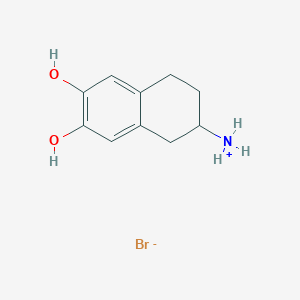

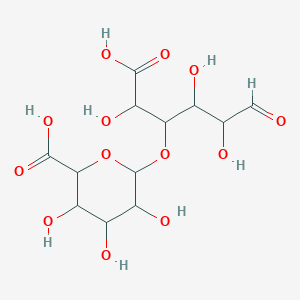
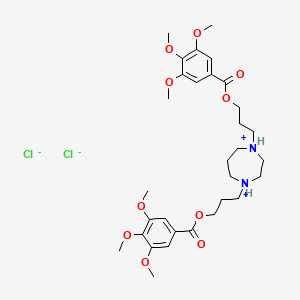
![3-[2-[4-[bis(4-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-2-sulfanylquinazolin-4-one](/img/structure/B7803767.png)
